
1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a thiophene ring, a piperidine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. One possible route could be:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the Tolyl Group: The tolyl group can be attached through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene or tolyl rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(m-tolyl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound could be investigated for its potential pharmacological properties. The presence of the piperidine ring suggests it might interact with biological receptors or enzymes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications, such as in the development of new drugs for neurological or inflammatory conditions.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or electronic components, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors, enzymes, or ion channels. The piperidine ring could play a key role in binding to these targets, while the thiophene and tolyl groups might influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
- 1-(4-(Furan-3-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
- 1-(4-(Pyridin-3-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
Uniqueness
1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is unique due to the specific positioning of the thiophene ring at the 3-position, which might confer distinct electronic and steric properties compared to similar compounds. This could result in different reactivity and interaction profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-3-2-4-15(11-14)12-18(20)19-8-5-16(6-9-19)17-7-10-21-13-17/h2-4,7,10-11,13,16H,5-6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFNUICWQHAGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
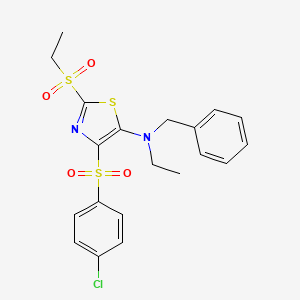
![4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide](/img/structure/B2973613.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2973616.png)
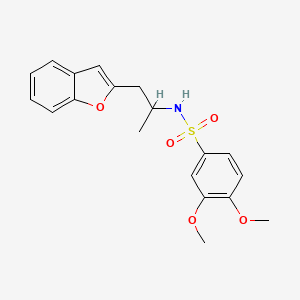
![4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2973620.png)
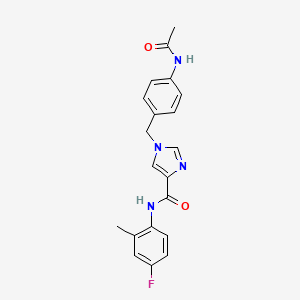
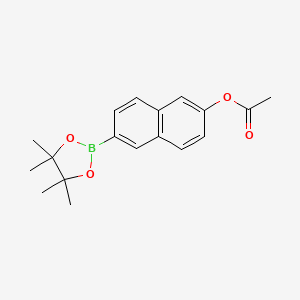
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)
![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2973626.png)
![1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2973627.png)
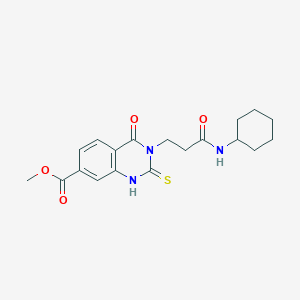
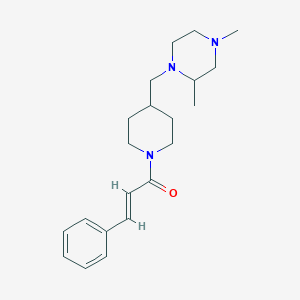
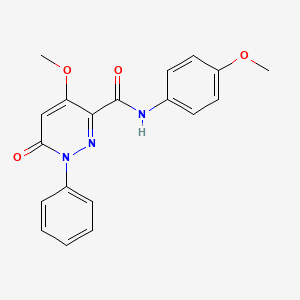
![5-benzyl-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2973633.png)
